2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- is an organic compound with a complex structure that includes a furan ring, an amine group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furanamine: A simpler analog with a furan ring and an amine group.
N-Cyclohexylamine: Contains a cyclohexyl group and an amine group.
3-Ethyltetrahydrofuran: Contains a tetrahydrofuran ring with an ethyl group.
Uniqueness
2-Furanamine, N-cyclohexyl-3-ethyltetrahydro-5-methyl- is unique due to its combination of functional groups and structural complexity
Properties
CAS No. |
57261-80-0 |
---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-cyclohexyl-3-ethyl-5-methyloxolan-2-amine |
InChI |
InChI=1S/C13H25NO/c1-3-11-9-10(2)15-13(11)14-12-7-5-4-6-8-12/h10-14H,3-9H2,1-2H3 |
InChI Key |
VYXFYHIYKRSQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.